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Quantitative Data Summary of Biperiden Clinical Trials

The key details and quantitative data from clinical trials on biperiden for PTE prevention are summarized in

the table below:
Trial Feature Completed Trial (NCT01048138) Ongoing Trial (NCT04945213)
Status & Phase Terminated (Phase 3) [1] [2] Enrolling (Phase 3) [3] [4]
Participant Goal 132 (Planned) [1] 312 (Estimated) [3] [4]
Final Enroliment 123 [1] [5] Results Pending [3]
Primary Outcome Incidence of PTE at 24 months [1] Incidence of PTE up to 2 years [3]

| Key Efficacy Findings | - PTE Incidence: No significant difference (OR 2.6, 95% CI 0.65-10.57;
p=0.170) [1] [5]

e Seizure Frequency: Higher in biperiden group (2.03, 95% CI 0.912-3.1597; p<0.001) [1] [5] | Results
Pending [3] | | Safety Findings | - Mortality: No significant difference (OR 1.57, 95% CI 0.73-3.38;
p=0.248) [1] [5] | Monitored as a primary outcome [3] |
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Detailed Experimental Protocol

The following detailed methodology is based on the protocols from the published and ongoing trials.

Study Design and Ethical Considerations

e Design: Prospective, multicenter, randomized, double-blind, placebo-controlled trial [3] [1].

¢ Ethics: The protocol must be approved by a Research Ethics Committee. Informed consent is
obtained from the patient or a legal representative, which for emergency situations can be provided
within 48 hours of protocol initiation [3] [6].

e Oversight: An external Data Monitoring Committee (DMC) should be established to independently
review safety and trial integrity [3].

Participant Selection (Inclusion/Exclusion Criteria)

¢ Inclusion Criteria:
o Adults aged 18-75 years [3] [1].
o Diagnosis of moderate or severe TBI (Glasgow Coma Scale score of 3-12) [3] [4].
o CT scan evidence of acute intraparenchymal hemorrhage or contusion [3] [1].
o Ability to receive the first dose within 12 hours of the brain injury [3] [1].
¢ Exclusion Criteria:
o History of epilepsy, stroke, neurodegenerative diseases, or malignant neoplasia [3] [1].
o Conditions contraindicating biperiden use (e.g., glaucoma, benign prostatic hyperplasia, certain
cardiac arrhythmias, megacolon) [3] [2].
o Pregnancy or current enrollment in another clinical trial [3] [1].

Intervention and Randomization

¢ Intervention: Intravenous administration of either 5 mg of biperiden or an identical-appearing
placebo (sterile vehicle) [3].

e Dosing Regimen: The drug/placebo is diluted in 100 mL of 0.9% saline and administered every 6
hours for 10 consecutive days, totaling 40 doses [3].

¢ Randomization & Blinding: Patients are randomly assigned to groups using computer-generated
random tables with block randomization. Allocation concealment is maintained using web-based
systems like REDCap. Participants, care providers, and outcome assessors are all blinded to the
assignment [3] [6].
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Data Collection and Outcome Measures

¢ Primary Outcome: The incidence of post-traumatic epilepsy during the follow-up period, diagnosed
by a neurologist or neurosurgeon based on clinical evaluation and seizure diaries [3] [1].
¢ Secondary Outcomes:
o Occurrence of severe adverse events and mortality [3] [1].
o Frequency of late post-traumatic seizures [1].
o Neuropsychological status, health-related quality of life, and electroencephalographic (EEG)
abnormalities [3].
¢ Follow-up Schedule: Patients are prospectively monitored for 24 months, with assessments at 1, 3,
6, 9, 12, 18, and 24 months. These include clinical exams, seizure diary reviews, EEG, and
neuropsychological testing [3].

Data Analysis

¢ Analysis Populations: Analyses should be conducted following safety, intention-to-treat (ITT), and
efficacy concepts [3] [6].

e Sample Size Justification: The planned sample size should be calculated to detect a clinically
meaningful reduction in PTE incidence with sufficient statistical power (e.g., 80%) [3] [1].

Clinical Trial Workflow and Patient Pathway

The diagram below illustrates the journey of a participant in the biperiden clinical trial from screening

through to final analysis.
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Screening & Eligibility Check
(GCS 6-12, CT scan confirmation,
within 12h of injury)

Informed Consent
(Provided by patient or relative
within 48h)

Randomization
(1:1, Block-randomized,
Stratified by center)

Biperiden Group Placebo Group
(5mg IV every 6h for 10 days) (Identical IV regimen)

24-Month Follow-Up
(Clinical visits, EEG, seizure diary,
neuropsychological tests at 1, 3, 6, 9,
12, 18, 24 months)
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Future Research Directions

The search results indicate two main paths for future research:

e Completion of the Larger Trial (NCT04945213): The critical next step is the completion and analysis
of the larger, ongoing Phase llI trial, which is powered to provide a more definitive answer on
biperiden's efficacy [3] [4].

e Exploration of Predictive Biomarkers: The ongoing trial includes exploratory investigations into
genetic markers (like the APOEe4 allele), EEG patterns, and neuropsychological data. These may
help identify patient subgroups that could potentially benefit from the treatment and shed light on the
mechanisms of epileptogenesis [3].

Important Note on Current Evidence

It is crucial for researchers to note that the available evidence from the completed trial does not support the
efficacy of biperiden for preventing PTE. The higher seizure frequency observed in the biperiden group,
while from an underpowered study, warrants caution. The ongoing larger trial will provide more robust

evidence on whether biperiden has a place in PTE prevention [1] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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